molecular formula C13H17NO B10978341 N-cyclopropyl-4-(propan-2-yl)benzamide

N-cyclopropyl-4-(propan-2-yl)benzamide

Cat. No.: B10978341
M. Wt: 203.28 g/mol
InChI Key: VFVBMKVASDVWHW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a cyclopropyl group attached to the nitrogen atom and an isopropyl group attached to the benzene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(propan-2-yl)benzamide typically involves the condensation of 4-(propan-2-yl)benzoic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst under ultrasonic irradiation. This method offers advantages such as shorter reaction times, higher yields, and eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-4-(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclopropyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C13H17NO/c1-9(2)10-3-5-11(6-4-10)13(15)14-12-7-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15)

InChI Key

VFVBMKVASDVWHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CC2

Origin of Product

United States

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